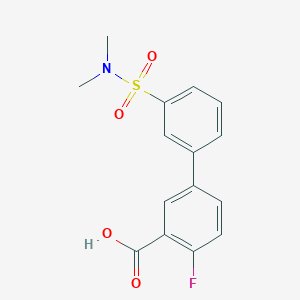
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% (3-DMF-4-FBA) is an important organic compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 279.3 g/mol and a melting point of 183-185 °C. 3-DMF-4-FBA has been used in the synthesis of many compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects.
科学的研究の応用
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential use as an insecticide.
作用機序
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not well understood. However, it is believed that it acts by inhibiting the growth of certain bacteria, and by inhibiting the activity of certain enzymes. It is also believed to act as a chelating agent, which means that it binds to metals and other ions, preventing them from binding to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, as well as the activity of certain enzymes. It has also been shown to act as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been shown to bind to certain metals and other ions, preventing them from binding to other molecules.
実験室実験の利点と制限
The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive to purchase, and it is stable in a variety of solvents. However, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict its effects.
将来の方向性
The potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential use as an insecticide. In addition, research into its potential use as an antioxidant and chelating agent could be beneficial. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways of producing the compound.
合成法
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is synthesized from 4-fluorobenzoic acid and 3-dimethylsulfamoylphenylmagnesium chloride. This reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as potassium carbonate. The reaction proceeds in two steps: first, the 4-fluorobenzoic acid is reacted with 3-dimethylsulfamoylphenylmagnesium chloride to form the desired product, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%. The second step involves the removal of the solvent and base from the reaction mixture, resulting in a pure sample of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%.
特性
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVGKIDGOXIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














